molecular formula C8H16NO3P B14527989 Ethyl propyl (2-cyanoethyl)phosphonate CAS No. 62614-25-9

Ethyl propyl (2-cyanoethyl)phosphonate

Cat. No.: B14527989
CAS No.: 62614-25-9
M. Wt: 205.19 g/mol
InChI Key: FPYNCJHOQHUKAY-UHFFFAOYSA-N
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Description

Ethyl propyl (2-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of ethyl, propyl, and 2-cyanoethyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl propyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl phosphonate with propyl bromide and 2-cyanoethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The reaction proceeds via nucleophilic substitution, where the bromide ions are replaced by the phosphonate ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl propyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phosphonate ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Aminoethyl phosphonate derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Ethyl propyl (2-cyanoethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl propyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets through its phosphonate ester groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methyl (2-cyanoethyl)phosphonate
  • Propyl methyl (2-cyanoethyl)phosphonate
  • Ethyl propyl (2-hydroxyethyl)phosphonate

Uniqueness

Ethyl propyl (2-cyanoethyl)phosphonate is unique due to the presence of both ethyl and propyl groups, which provide a balance of hydrophobic and hydrophilic properties. The 2-cyanoethyl group adds further functionality, allowing for diverse chemical reactions and interactions with biological molecules. This combination of features makes it a versatile compound for various applications.

Properties

CAS No.

62614-25-9

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

3-[ethoxy(propoxy)phosphoryl]propanenitrile

InChI

InChI=1S/C8H16NO3P/c1-3-7-12-13(10,11-4-2)8-5-6-9/h3-5,7-8H2,1-2H3

InChI Key

FPYNCJHOQHUKAY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC#N)OCC

Origin of Product

United States

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